Lupenone
Overview
Description
Lupenone is a triterpenoid and a metabolite. It is derived from a hydride of a lupane . It is a natural product found in Erythrophleum fordii, Codonopsis lanceolata, and other organisms . It has been found to have therapeutic implications for glioblastoma multiforme and Alzheimer’s amyloid beta pathogenesis .
Synthesis Analysis
This compound was evaluated against the E1 spike protein of SFV based on state-of-the-art cheminformatics approaches, including molecular docking, molecular dynamics simulation, and binding free energy calculation . The molecular docking study envisaged major interactions of this compound with binding cavity residues involved non-bonded van der Waal’s and Pi-alkyl interactions .Molecular Structure Analysis
This compound demonstrated profound binding affinities, evidenced by robust docking scores of -9.54 kcal/mol for 5H08 and -10.59 kcal/mol for 2ZHV . These interactions underscored this compound’s eminent therapeutic potential in mitigating glioblastoma and modulating the amyloid beta pathology inherent to Alzheimer’s .Physical And Chemical Properties Analysis
This compound has a molecular formula of C30H48O and a molecular weight of 424.7 g/mol . It has a role as a metabolite and derives from a hydride of a lupane .Scientific Research Applications
Pharmacological Activities
Lupenone, a lupane type triterpenoid commonly found in various plants, has shown diverse pharmacological activities in pre-clinical studies. These activities include anti-inflammatory, antiviral, anti-diabetic, anti-cancer properties, and the potential to improve Chagas disease without major toxicity. These findings indicate the utility of this compound as a therapeutic and chemopreventive agent for various diseases (Xu et al., 2018).
Anti-Diabetic Effects
This compound has demonstrated significant anti-diabetic effects. A study integrating pharmacological evaluation and network pharmacology found that this compound can effectively treat diabetes by improving insulin resistance. This is attributed to its influence on various biological targets and signaling pathways (Xu et al., 2021).
Neuroprotective Role
Research on this compound's role in neuroprotection revealed its capacity to protect neuroblastoma SH-SY5y cells against methamphetamine-induced apoptotic cell death. This effect is mediated through the PI3K/Akt/mTOR signaling pathway, showcasing this compound's potential as a neuroprotective agent (Lee, Kim, & Jeong, 2020).
Anti-Inflammatory Mechanism
The anti-inflammatory mechanism of this compound has been explored through network pharmacology. The study highlighted its ability to regulate proteins involved in inflammatory pathways, thus providing evidence for this compound's role in treating diabetes-related inflammation (Xu et al., 2019).
Analytical Characterization
A study focusing on the analytical characterization of this compound isolated from Diospyros melanoxylon presented a validated high-performance thin-layer chromatographic method. This method aids in the quantification of this compound, which is crucial for its application in scientific research and potential therapeutic use (Rout, 2017).
Antiviral and Antimicrobial Activities
This compound's antiviral and antimicrobial properties have been evaluated, showing a strong inhibitory effect against Herpes simplex virus (HSV) and African swine fever virus (ASFV). This highlights its potential as an antiviral agent in medical research (Madureira et al., 2003).
Inhibition of Adipogenic Differentiation
A study demonstrated that this compound isolated from Adenophora triphylla var. japonica extract inhibits adipogenic differentiation in 3T3-L1 preadipocytes. It significantly reduced lipid accumulation and expression of adipogenic marker genes by downregulating the transcriptional activity of peroxisome proliferator-activated receptor γ (PPARγ). This finding indicates this compound's potential in studying and treating obesity-related disorders (Ahn & Oh, 2013).
Cytotoxic Activity in Cancer Research
This compound has shown cytotoxic activity against various human tumor cell lines. In a study, this compound was isolated from Glochidion eriocarpum and demonstrated significant inhibitory effects on cancer cells, indicating its potential as an anti-cancer agent (Puapairoj et al., 2005).
Anti-Diabetic Activity in Animal Studies
This compound's anti-diabetic activity has been confirmed in diabetic Sprague-Dawley rats. It significantly reduced fasting blood glucose and glycated hemoglobin levels, demonstrating its effectiveness as an anti-diabetic compound (Xu et al., 2014).
Comparative Studies of Bioactive Compounds
A comparative study of the vibrational spectra of this compound and lupeol provided insights into their molecular structure and dynamics. This research is crucial for understanding the bioactive properties of these compounds (Dwivedi et al., 2012).
Mechanism of Action
Target of Action
Lupenone, a pentacyclic triterpenoid, primarily targets several proteins related to inflammation and neurodegenerative disorders . These include transcription factor p65, NF-kappa-B inhibitor alpha, transcription factor AP-1, NF-kappa-B essential modulator, nuclear factor NF-kappa-B p105 subunit, epidermal growth factor receptor, and hypoxia-inducible factor 1-alpha . These targets play crucial roles in the PI3K-Akt, Toll-like receptor, and NF-kappa B signaling pathways .
Mode of Action
This compound interacts with its targets through molecular docking . It has been shown to combine well with MCP-1, IL-1β, TNF-α, IKKβ, IκBα, and NF-κB p65 proteins . The docking scores of this compound with key protein structures, 5H08 and 2ZHV, were -9.54 kcal/mol and -10.59 kcal/mol respectively, indicating profound binding affinities .
Biochemical Pathways
This compound affects several biochemical pathways, including the PI3K-Akt, Toll-like receptor, and NF-kappa B signaling pathways . By interacting with its targets, this compound can regulate these pathways, leading to downstream effects such as the reduction of pro-inflammatory cytokines and the inhibition of the NF-κB signaling pathway .
Pharmacokinetics
Its profound binding affinities and interactions with key protein structures suggest that it may have good bioavailability
Result of Action
This compound has been shown to have anti-inflammatory effects . It can significantly reduce the mRNA and protein expressions for pro-inflammatory cytokines and IKKβ, p-p65, and p-IκBα . Moreover, this compound inhibited the proliferative activity of HBZY-1 cells at non-cytotoxic concentrations . These results suggest that this compound may play an anti-inflammatory role in the treatment of diseases like Diabetic Nephropathy (DN) and Alzheimer’s .
Action Environment
Environmental factors can influence the action of this compound. For instance, in the context of plant biology, this compound has been shown to increase drought resistance in plants . .
Safety and Hazards
Future Directions
The findings of the study underscore the therapeutic acumen of Lupenone in addressing the challenges posed by glioblastoma and Alzheimer’s but also lay a strong foundation for its consideration as a leading candidate in future neuro-oncological and neurodegenerative research endeavors . Given the compelling in-silico data, a clarion call is made for its empirical validation in holistic in-vivo settings, potentially pioneering a new therapeutic epoch in both glioblastoma and Alzheimer’s interventions .
properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHNQFQFHLCHO-BHMAJAPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1617-70-5 | |
Record name | Lupenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1617-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lupenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lupenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lupenone exert its anti-diabetic effects?
A1: Studies suggest that this compound improves insulin resistance (IR) through multiple pathways. In type 2 diabetic rat models, this compound administration significantly reduced fasting blood glucose, HbA1c, and leptin levels while increasing adiponectin levels and GSH-Px activity. [] This suggests an improvement in oxidative stress, lipid metabolism disorders, and pancreatic function. Furthermore, this compound upregulated the expression of key insulin signaling pathway components, including InsR, IRS-1, IRS-2, GLUT-4, and PPAR-γ, in both skeletal muscle and adipose tissue. []
Q2: What is the role of this compound in alleviating renal fibrosis?
A2: this compound demonstrates promising anti-renal fibrosis activity by regulating the TGF-β/Smad/CTGF signaling pathway. Molecular docking studies revealed that this compound exhibits a strong binding affinity for key proteins within this pathway, including fibronectin, TGF-β1, TβRI, TβRII, Smad2, Smad3, Smad4, Smad7, and Smurf2. [] In vitro experiments using high glucose-induced mesangial cells (MCs) further confirmed these findings. This compound treatment effectively downregulated the expression of fibrosis markers (collagen-I, collagen-IV, and fibronectin), TGF-β1, and downstream signaling molecules in the TGF-β/Smad/CTGF pathway. []
Q3: How does this compound protect neuronal cells against methamphetamine-induced apoptosis?
A3: Research indicates that this compound protects neuroblastoma SH-SY5y cells from methamphetamine-induced apoptosis via the PI3K/Akt/mTOR signaling pathway. [] this compound pre-treatment effectively reduced the apoptotic cell population and restored the expression of anti-apoptotic proteins (Bcl-2, Caspase 3, Caspase 7, and Caspase 8), which were otherwise diminished upon methamphetamine exposure. [] This protective effect is attributed to the increased phosphorylation levels of PI3K/Akt observed in this compound-treated cells. []
Q4: Can this compound influence adipogenic differentiation?
A4: Yes, this compound isolated from Adenophora triphylla var. japonica extract effectively inhibits adipogenic differentiation in 3T3-L1 preadipocytes. [] It significantly reduced lipid accumulation and downregulated the expression of key adipogenic marker genes. [, ] Mechanistically, this compound appears to suppress the transcriptional activity of PPARγ, a master regulator of adipogenesis, and reduce the protein levels of PPARγ and C/EBPα. []
Q5: Does this compound impact microglial activation and pyroptosis after spinal cord injury?
A5: this compound demonstrates a protective effect against spinal cord injury by modulating microglial activity. It inhibits the nuclear factor kappa B (NF-κB) pathway, thereby reducing IκBα activation and p65 nuclear translocation. [] This, in turn, suppresses NLRP3 inflammasome function, shifting microglial polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [] By inhibiting the NF-κB pathway and subsequent NLRP3 inflammasome activation, this compound effectively reduces microglial pyroptosis. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C30H48O and a molecular weight of 424.7 g/mol.
Q7: What spectroscopic data is available for the characterization of this compound?
A7: this compound has been characterized using various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR data are essential for elucidating the complete structure and stereochemistry of this compound. [, , , , ]
- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, further confirming the identity of this compound. [, , , , ]
- Ultraviolet-visible (UV) spectroscopy: Provides information about the electronic transitions within the molecule. []
Q8: Is there any information on the material compatibility and stability of this compound?
A8: While the provided research does not delve deeply into material compatibility and stability in various conditions, one study investigated the thermal properties of this compound-containing resin. The study revealed that derivatization of the resin, including methylation and acetylation, decreased its thermal stability. [] This highlights the potential influence of chemical modifications on the stability of this compound-containing materials.
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